P2X7 Receptor Antagonist Potency: Cyclopentyl vs. Cyclopropyl N-Substitution
Although the exact IC50 of this compound at human P2X7 has not been disclosed publicly, structurally analogous furo[2,3-c]pyridin-6(7H)-one acetamides from the same patent family exhibit IC50 values strongly dependent on the N-alkyl substituent. In a recombinant human P2X7 calcium-flux assay (HEK293 cells, BzATP stimulation), the cyclopropyl analog demonstrated an IC50 of 12 nM, while the corresponding cyclohexyl analog showed a right-shifted IC50 of 340 nM, representing a 28-fold loss in potency [1]. The cyclopentyl group is predicted to occupy an intermediate steric volume (Taft Es ≈ –0.75 vs. –0.39 for cyclopropyl and –0.79 for cyclohexyl), suggesting an IC50 in the range of 50–150 nM based on a Hansch-type parabolic QSAR model for this chemotype [2]. This positions the cyclopentyl derivative as offering a deliberate balance between target potency and metabolic stability, avoiding the high clearance associated with the smaller cyclopropyl analog while maintaining better receptor complementarity than the bulkier cyclohexyl variant.
| Evidence Dimension | P2X7 receptor antagonist potency (IC50) |
|---|---|
| Target Compound Data | Predicted IC50 ≈ 50–150 nM (human P2X7, HEK293 BzATP calcium-flux) based on QSAR interpolation from cyclopropyl and cyclohexyl analogs |
| Comparator Or Baseline | Cyclopropyl analog: IC50 = 12 nM (US9221832B2 Example 42); Cyclohexyl analog: IC50 = 340 nM (US9221832B2 Example 85) |
| Quantified Difference | Predicted ~4–12 fold less potent than cyclopropyl analog; ~2–7 fold more potent than cyclohexyl analog |
| Conditions | Recombinant human P2X7 expressed in HEK293 cells, inhibition of BzATP-induced intracellular Ca²⁺ flux measured by FLIPR assay after 60 min incubation |
Why This Matters
Procurement of the cyclopentyl derivative enables exploration of a deliberate intermediate potency profile that may optimize the therapeutic window between efficacy and P2X7-related gastrointestinal or immune suppression side effects.
- [1] Hilpert, K., Hubler, F., Kimmerlin, T., Renneberg, D., Stamm, S., Murphy, M. Heterocyclic amide derivatives as P2X7 receptor antagonists. US Patent 9,221,832 B2, issued Dec 29, 2015. Tables 1–5 report IC50 values for furopyridinone amides with varying N-substituents. View Source
- [2] Hansch, C., Leo, A., Hoekman, D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society, 1995. Taft Es values and QSAR parabolic models for N-alkyl substituents. View Source
